N-benzyl-2-methyloxolan-3-amine
Description
N-Benzyl-2-methyloxolan-3-amine (CAS: 1546943-51-4) is a secondary amine featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at position 2 and a benzyl group at the nitrogen atom. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.28 g/mol . The compound’s structure combines the rigidity of the oxolane ring with the aromaticity of the benzyl group, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1546943-51-4 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methyloxolan-3-amine can be achieved through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method is efficient and environmentally friendly, producing high yields in a short time . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of green chemistry, such as solvent-free synthesis and the use of mechanochemical methods, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4
Substitution reagents: NaOCH3, RLi (organolithium reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-methyloxolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-methyloxolan-3-amine involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic reactions, while the benzyl group can enhance the compound’s lipophilicity and facilitate interactions with hydrophobic regions of biomolecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-benzyl-2-methyloxolan-3-amine with structurally related compounds:
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